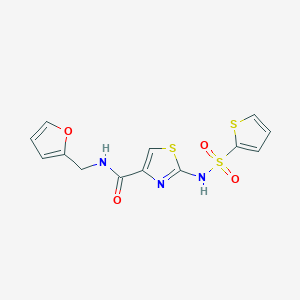

N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

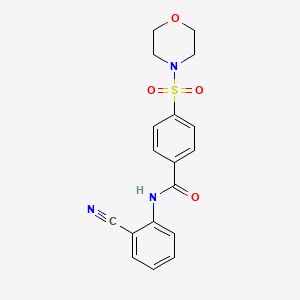

N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, also known as FTSC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. FTSC is a heterocyclic compound that contains a thiazole ring, a furan ring, and a sulfonamide group.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition and Potential Antiglaucoma Activity

Aromatic and heterocyclic sulfonamides, including compounds incorporating furan, thiophene, and pyrrole-carboxamide moieties, have been identified as potent inhibitors of carbonic anhydrase (CA) isozymes II and IV. Some of these compounds exhibit very good inhibitory properties with affinities in the low nanomolar range. Notably, derivatives incorporating furan- and pyrrole-carboxamide moieties (excluding the corresponding thiophene-substituted derivatives) have demonstrated effective and long-lasting intraocular pressure (IOP) lowering in both normotensive and glaucomatous animals. Their potencies surpass those of dorzolamide and brinzolamide, marking the first instance of non-water soluble sulfonamides significantly lowering IOP. This discovery suggests potential applications as topical antiglaucoma agents (Ilieș et al., 2000).

Antimicrobial Activity

The compound 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and its derivatives, synthesized via the Gewald reaction, have been characterized and evaluated for antimicrobial activity. These compounds, especially when treated with different substituted aryl aldehydes to yield Schiff bases, displayed antimicrobial properties, highlighting the potential for application in combating microbial infections (Arora et al., 2013).

Corrosion Inhibition

The compound 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) has been studied as a corrosion inhibitor for mild steel in 1 N sulfuric acid solution. Weight loss measurements and electrochemical methods suggest that FSM, along with another compound, N-(Isopropylcarbamoyl)-4-(m-tolylamino) Pyridine-3-sulfonamide (TSM), significantly increase in inhibition efficiency with concentration, demonstrating mixed-type inhibitive action. These findings indicate the potential use of these compounds in protecting steel against corrosion (Sappani & Karthikeyan, 2014).

Synthesis and Biological Activity of Heterocyclic Compounds

Research on the synthesis and reactivity of furan-2-yl substituted compounds has led to the development of various heterocyclic compounds with potential biological and pharmaceutical applications. For example, N-(thiazol-2-yl)furan-2-carboxamide was synthesized and evaluated for antimicrobial activity, revealing good efficacy against a range of microorganisms. Such studies underscore the importance of furan and thiophene derivatives in the development of new antimicrobial agents (Cakmak et al., 2022).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S3/c17-12(14-7-9-3-1-5-20-9)10-8-22-13(15-10)16-23(18,19)11-4-2-6-21-11/h1-6,8H,7H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGWUCRDRRFKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593039.png)

![1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2593041.png)

![1-{4-[(4-methylbenzoyl)amino]benzoyl}-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2593042.png)

![5-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide](/img/structure/B2593044.png)

![(E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2593045.png)

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2593049.png)

![N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2593050.png)

![1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2593056.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2593057.png)

![methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2593059.png)